molecular formula C8H9F2NO2S B13283806 N-ethyl-2,6-difluorobenzene-1-sulfonamide

N-ethyl-2,6-difluorobenzene-1-sulfonamide

Cat. No.: B13283806
M. Wt: 221.23 g/mol
InChI Key: REEUNNQDFWEDST-UHFFFAOYSA-N
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Description

N-ethyl-2,6-difluorobenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The molecular formula of this compound is C8H9F2NO2S, and it has a molecular weight of 221.22 g/mol . This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,6-difluorobenzene-1-sulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,6-difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-2,6-difluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2,6-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to interact with various biological molecules, leading to diverse effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzenesulfonamide
  • 2,5-Difluorobenzenesulfonamide
  • N-ethyl-2,5-difluorobenzene-1-sulfonamide

Uniqueness

N-ethyl-2,6-difluorobenzene-1-sulfonamide is unique due to the presence of both ethyl and difluoro substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.23 g/mol

IUPAC Name

N-ethyl-2,6-difluorobenzenesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c1-2-11-14(12,13)8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3

InChI Key

REEUNNQDFWEDST-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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